1-Methylpiperidine-2,6-dione

Description

BenchChem offers high-quality 1-Methylpiperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpiperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

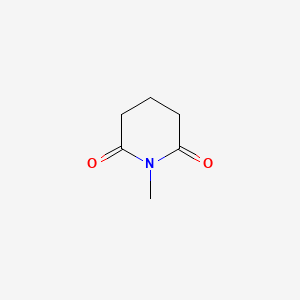

Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-7-5(8)3-2-4-6(7)9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYOLIKWIVQHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

119499-71-7 | |

| Record name | 2,6-Piperidinedione, 1-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119499-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6073449 | |

| Record name | 2,6-Piperidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25077-25-2 | |

| Record name | N-Methylglutarimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25077-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutarimide, N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Piperidinedione, 1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6073449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the N-Methylated Glutarimide Scaffold

An In-Depth Technical Guide to 1-Methylpiperidine-2,6-dione

1-Methylpiperidine-2,6-dione, an N-methylated derivative of glutarimide, represents a core chemical scaffold with significant implications in medicinal chemistry and organic synthesis. While the parent piperidine-2,6-dione ring is renowned as a "privileged scaffold" found in a variety of bioactive molecules, including the notorious thalidomide and its modern, highly regulated immunomodulatory derivatives (IMiDs), the N-methylated variant serves as a crucial chemical probe and building block.[1][2] Its structure allows researchers to investigate the role of the glutarimide nitrogen in biological interactions. By blocking the hydrogen-bonding capability of the N-H group, 1-methylpiperidine-2,6-dione provides a critical control compound for dissecting structure-activity relationships (SAR) in drug discovery programs targeting proteins like Cereblon (CRBN).[1] This guide offers a comprehensive overview of its chemical structure, properties, synthesis, and analytical characterization for researchers in drug development and chemical biology.

PART 1: Chemical Structure and Physicochemical Properties

Molecular Identity and Structure

The fundamental identity of 1-Methylpiperidine-2,6-dione is defined by its systematic name and unique identifiers. It is a cyclic imide featuring a six-membered piperidine ring with ketone groups at positions 2 and 6, and a methyl group attached to the nitrogen atom.

-

IUPAC Name : 1-methylpiperidine-2,6-dione[3]

-

Molecular Formula : C₆H₉NO₂[3]

-

Molecular Weight : 127.14 g/mol

The molecule's three-dimensional conformation is critical to its reactivity and interaction with biological systems. The piperidine ring typically adopts a chair or twisted-boat conformation to minimize steric strain.

Physicochemical Data

The physical and chemical properties of a compound are essential for its handling, formulation, and application in experimental settings. The data below has been consolidated from chemical supplier technical data sheets.

| Property | Value | Source |

| Physical Form | Liquid or solid | |

| Purity | ≥97% | [3] |

| InChI Key | VUYOLIKWIVQHBC-UHFFFAOYSA-N | [3] |

| SMILES | CN1C(=O)CCCC1=O | [5] |

| Storage | Store at room temperature, sealed in dry conditions | [3] |

PART 2: Synthesis and Reactivity

Synthetic Approaches

The synthesis of substituted piperidine-2,6-diones is a well-explored area of organic chemistry, driven by their pharmaceutical importance.[1] A practical and scalable approach for constructing the piperidine-2,6-dione core involves a transition-metal-free Michael addition/intramolecular imidation cascade.[1][2] This strategy can be adapted for the synthesis of the N-methylated target compound.

The conceptual workflow involves the reaction of an appropriate methyl acetate derivative with N-methylacrylamide in the presence of a strong base like potassium tert-butoxide (KOtBu).[1]

Experimental Protocol: A Representative Synthesis

The following protocol is a conceptual adaptation of published methods for the synthesis of the piperidine-2,6-dione scaffold.[1][6]

Objective: To synthesize 1-Methylpiperidine-2,6-dione via a base-promoted cascade reaction.

Materials:

-

A suitable C2-synthon (e.g., a malonic ester derivative)

-

N-methylacrylamide

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add the C2-synthon (1.2 eq.) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Slowly add potassium tert-butoxide (KOtBu, 2.5 eq.) to the stirred solution. The choice of a strong, non-nucleophilic base is critical to deprotonate the carbon acid without competing side reactions.

-

Nucleophile Addition: Add N-methylacrylamide (1.0 eq.) dropwise to the reaction mixture. The N-methylation ensures the final product is the target compound and prevents undesired reactions at the nitrogen atom.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours). The cascade proceeds via a Michael addition followed by an intramolecular cyclization (imidation) to form the six-membered ring.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine. This removes inorganic salts and residual THF.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-Methylpiperidine-2,6-dione.

PART 3: Analytical Characterization and Safety

Spectroscopic Profile

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet around ~3.0 ppm corresponding to the three protons of the N-methyl group (N-CH₃).

-

A triplet around ~2.6 ppm corresponding to the four protons on the carbons adjacent to the carbonyl groups (positions 3 and 5).

-

A multiplet (likely a quintet) around ~1.9 ppm for the two protons at the central carbon (position 4).

-

-

¹³C NMR: The carbon NMR should display four signals:

-

Two signals in the carbonyl region (~170-175 ppm) for C2 and C6.

-

A signal for the N-methyl carbon (~25-30 ppm).

-

Signals for the aliphatic carbons C3/C5 and C4.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong, sharp absorption bands in the range of 1680-1750 cm⁻¹, characteristic of the C=O stretching vibrations of the dione functionality. The absence of an N-H stretching band (~3200 cm⁻¹) distinguishes it from its non-methylated counterpart.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak at m/z = 127, corresponding to the molecular weight of the compound.

Safety and Handling

According to supplier safety data, 1-Methylpiperidine-2,6-dione is associated with the following hazards.

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.

References

-

The Good Scents Company. 1-methyl piperidine, 626-67-5. [Link]

-

ChemBuyersGuide.com. Hallochem Pharma Co.,Ltd.. [Link]

-

ChemWhat. 1,2,3,4-tetrachlorocyclopentane CAS#: 1122-14-1. [Link]

-

Wikipedia. 1-Methylpiperidine. [Link]

-

ChemBK. 1-methylpiperidinium. [Link]

-

PubChem. N-Methylpiperidine | C6H13N | CID 12291. [Link]

-

Liu, Y. H., et al. (2025). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. [Link]

-

ResearchGate. Approaches for the synthesis of piperidine‐2,6‐diones. [Link]

-

ResearchGate. Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. [Link]

Sources

- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-Methylpiperidine-2,6-dione | 25077-25-2 [sigmaaldrich.com]

- 4. 1-Methylpiperidine-2,6-dione | 25077-25-2 [sigmaaldrich.com]

- 5. 25077-25-2|1-Methylpiperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

1-Methylpiperidine-2,6-dione CAS number 25077-25-2

An In-Depth Technical Guide to 1-Methylpiperidine-2,6-dione (CAS: 25077-25-2) for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical exploration of 1-Methylpiperidine-2,6-dione, a pivotal heterocyclic scaffold in modern medicinal chemistry. We will move beyond basic data to dissect its synthesis, reactivity, and profound biological significance, particularly its role as a cornerstone for developing next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule's unique properties.

Core Identity and Strategic Importance

1-Methylpiperidine-2,6-dione, also known as N-methylglutarimide, belongs to the glutarimide class of compounds. While structurally simple, its core piperidine-2,6-dione motif is the pharmacophore responsible for the activity of immunomodulatory imide drugs (IMiDs), including the seminal and complex molecule, thalidomide.[1] The true value of this scaffold in contemporary research lies in its well-characterized ability to bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] This interaction is the foundational mechanism for "molecular glue" degraders and is exploited extensively in the design of Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach to targeted protein degradation.[4] 1-Methylpiperidine-2,6-dione serves as a synthetically accessible and fundamental building block for creating vast libraries of these advanced therapeutics.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical properties is paramount for its application in experimental workflows, from reaction setup to formulation. The key properties of 1-Methylpiperidine-2,6-dione are summarized below.

| Property | Value | Source |

| CAS Number | 25077-25-2 | [5] |

| Molecular Formula | C₆H₉NO₂ | [5][6] |

| Molecular Weight | 127.14 g/mol | [5][6] |

| Physical Form | Liquid or solid | [5] |

| Purity | Typically ≥97% | [5] |

| IUPAC Name | 1-methylpiperidine-2,6-dione | |

| InChI Key | VUYOLIKWIVQHBC-UHFFFAOYSA-N | [5] |

| Storage | Sealed in dry, room temperature conditions | [5][6] |

Spectroscopic data including NMR, HPLC, and LC-MS are readily available from commercial suppliers and are crucial for identity confirmation and purity assessment post-synthesis or prior to use in biological assays.[6]

Synthesis and Derivatization Strategies

The synthesis of the piperidine-2,6-dione core is well-established, offering multiple routes to access the scaffold and its derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern and scale.

Foundational Synthesis of the Glutarimide Core

The glutarimide skeleton can be prepared through several classical methods, such as the cyclization of glutaric acid derivatives.[7] A common and straightforward laboratory-scale approach involves the reaction of glutaric anhydride with a primary amine, in this case, methylamine. The initial reaction forms an intermediate glutaramic acid, which is then cyclized, often under dehydrating conditions, to yield the target imide.

// Invisible edges for alignment GA -> MA [style=invis]; } dot Caption: General synthetic pathway for 1-Methylpiperidine-2,6-dione.

The causality for choosing this two-step, one-pot approach is its efficiency and use of readily available starting materials. For more complex, substituted glutarimides, Michael addition reactions or transition-metal-free cascade sequences involving methyl acetates and acrylamides have been developed to provide facile access to diverse analogs.[4][8][9]

Protocol: Synthesis from Glutaric Anhydride and Methylamine

This protocol describes a representative method for synthesizing the title compound.

Materials:

-

Glutaric anhydride (1.0 eq)

-

Methylamine solution (e.g., 40% in H₂O, 1.1 eq)

-

Toluene

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Acetic Anhydride

-

Chloroform or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Step-by-Step Methodology:

-

Amide Formation: To a solution of glutaric anhydride (1.0 eq) in a suitable solvent like toluene, add methylamine solution (1.1 eq) dropwise at room temperature. The reaction is exothermic. Stir the resulting mixture for 1-2 hours. This step opens the anhydride ring to form the intermediate N-methylglutaramic acid.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude glutaramic acid intermediate.

-

Cyclization: Dissolve the crude intermediate in a solvent such as chloroform or DCM. Add a dehydrating/activating agent like 1,1'-carbonyldiimidazole (CDI) (1.2 eq).[10] Alternatively, thermal cyclization by heating in a high-boiling solvent or using acetic anhydride can be employed.

-

Reaction Monitoring: Reflux the mixture for 12-16 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is critical to remove any unreacted acidic starting material or byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 1-Methylpiperidine-2,6-dione by column chromatography on silica gel or recrystallization to obtain the final product of high purity.

Biological Significance and Mechanism of Action

The piperidine-2,6-dione moiety is the key structural element that confers the ability to bind to the E3 ubiquitin ligase Cereblon (CRBN). This binding event is central to the mechanism of action for a class of drugs known as IMiDs (e.g., Thalidomide, Lenalidomide).[1][2]

When incorporated into a PROTAC, the 1-Methylpiperidine-2,6-dione scaffold serves as the "E3 ligase handle." The PROTAC molecule is heterobifunctional, with one end binding to CRBN (via the glutarimide) and the other end binding to a specific Protein of Interest (POI) that is targeted for degradation. This ternary complex formation (CRBN-PROTAC-POI) brings the POI into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the proteasome.[4] This process effectively eliminates the target protein from the cell.

Applications in Drug Discovery

The primary application of 1-Methylpiperidine-2,6-dione and its derivatives is in the field of targeted protein degradation.

-

PROTAC Development: It is a foundational building block for synthesizing the CRBN-binding moiety of PROTACs. The nitrogen atom of the imide can be a point of attachment for a linker, which connects to the warhead that targets the POI.[4]

-

Molecular Glues: While more complex derivatives are typically identified as molecular glues, the core glutarimide scaffold is the essential pharmacophore. Research into novel glutarimide derivatives aims to discover new molecular glues that induce the degradation of previously "undruggable" proteins.[3]

-

Fragment-Based Drug Discovery (FBDD): The simple structure of 1-Methylpiperidine-2,6-dione makes it an ideal starting point or fragment for FBDD campaigns aimed at discovering novel ligands for E3 ligases or other targets.[11][12]

-

Antiviral and Antimicrobial Research: The broader class of glutarimide derivatives has been investigated for potential antiviral and antimicrobial activities, suggesting that the scaffold could be decorated to target infectious disease pathways.[13][14][15]

Safety and Handling

According to its Safety Data Sheet (SDS), 1-Methylpiperidine-2,6-dione requires careful handling.

-

GHS Pictogram: GHS07 (Exclamation mark)[5]

-

Signal Word: Warning[5]

-

Hazard Statements:

-

Precautionary Statements:

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion and Future Outlook

1-Methylpiperidine-2,6-dione is far more than a simple heterocyclic compound; it is a key enabler of targeted protein degradation, one of the most exciting modalities in modern drug discovery. Its straightforward synthesis and well-understood mechanism of interaction with the CRBN E3 ligase make it an indispensable tool for researchers. Future efforts will likely focus on developing novel, stereochemically defined C-H functionalization methods to rapidly generate diverse libraries of glutarimide analogs.[3] These libraries will be crucial for identifying next-generation PROTACs and molecular glues with enhanced selectivity, improved pharmacokinetic properties, and the ability to target a wider range of disease-causing proteins.

References

-

Synthesis and antiviral activities of synthetic glutarimide derivatives. Chem Pharm Bull (Tokyo). 2010 Nov;58(11):1436-41. [Link]

-

Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. Chemistry of Heterocyclic Compounds. [Link]

-

Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. Eur J Med Chem. 2023 Jan 15;246:114990. [Link]

-

Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. J Am Chem Soc. [Link]

-

1-Methylpiperidine. Wikipedia. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. ChemistryOpen. [Link]

-

N-Methylpiperidine | C6H13N. PubChem - NIH. [Link]

-

Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]

-

1-methyl piperidine, 626-67-5. The Good Scents Company. [Link]

-

Piperidine, 1-methyl-. NIST WebBook. [Link]

-

Piperidine, 1-methyl-. NIST WebBook. [Link]

-

Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

-

Thalidomide | C13H10N2O4. PubChem - NIH. [Link]

-

Piperidine, 1-methyl-. NIST WebBook. [Link]

-

THALIDOMIDE, (R)-. gsrs. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

-

(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors. J Pharmacol Exp Ther. 2008 Apr;325(1):175-82. [Link]

-

Piperidine, 1-methyl-. NIST WebBook. [Link]

-

Natural piperidine and imidazolidin-2,4-dione bioactive compounds. ResearchGate. [Link]

-

Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini Rev Org Chem. [Link]

-

Approaches for the synthesis of piperidine-2,6-diones. ResearchGate. [Link]

-

Thalidomide. CAS Common Chemistry. [Link]

-

MEMBRANE-PERMEABILITY ASSAY USING CACO-2 CELLS IN DRUG DISCOVERY. J-STAGE. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. [Link]

-

A New Drug Discovery Platform: Application to DNA Polymerase Eta and Apurinic/Apyrimidinic Endonuclease 1. Int J Mol Sci. [Link]

-

A New Drug Discovery Platform: Application to DNA Polymerase Eta and Apurinic/Apyrimidinic Endonuclease 1. MDPI. [Link]

-

8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes. J Med Chem. 2007 Dec 27;50(26):6450-3. [Link]

-

Applications of a 7-day Caco-2 cell model in drug discovery and development. Eur J Pharm Sci. [Link]

Sources

- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methylpiperidine-2,6-dione | 25077-25-2 [sigmaaldrich.com]

- 6. 25077-25-2|1-Methylpiperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 7. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A New Drug Discovery Platform: Application to DNA Polymerase Eta and Apurinic/Apyrimidinic Endonuclease 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A New Drug Discovery Platform: Application to DNA Polymerase Eta and Apurinic/Apyrimidinic Endonuclease 1 [mdpi.com]

- 13. Synthesis and antiviral activities of synthetic glutarimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Spectroscopic Data for 1-Methylpiperidine-2,6-dione: A Technical Guide

This comprehensive technical guide provides an in-depth analysis of the spectroscopic data for 1-methylpiperidine-2,6-dione, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the integrity of the presented data are central to this guide, ensuring a robust resource for the scientific community.

Introduction

1-Methylpiperidine-2,6-dione, also known as N-methylglutarimide, belongs to the piperidinedione class of heterocyclic compounds. The piperidine-2,6-dione scaffold is a key structural motif in a variety of biologically active molecules. Understanding the precise structure and electronic properties of its derivatives is paramount for the rational design of novel therapeutics. Spectroscopic techniques are indispensable tools for the unambiguous characterization of such molecules. This guide will delve into the interpretation of the NMR, IR, and MS spectra of 1-methylpiperidine-2,6-dione, providing a foundational dataset for researchers.

Molecular Structure and Logic of Analysis

To fully interpret the spectroscopic data, it is essential to understand the molecular structure of 1-methylpiperidine-2,6-dione and the expected spectroscopic behavior of its constituent functional groups.

Figure 1. Molecular structure of 1-Methylpiperidine-2,6-dione.

The molecule possesses a six-membered ring containing a nitrogen atom and two carbonyl groups at positions 2 and 6. A methyl group is attached to the nitrogen atom. This structure gives rise to distinct signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 1-methylpiperidine-2,6-dione, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-methylpiperidine-2,6-dione is expected to show three distinct signals corresponding to the N-methyl protons and the two sets of methylene protons in the piperidine ring.

Table 1: ¹H NMR Data for 1-Methylpiperidine-2,6-dione

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.9 | s | 3H | N-CH₃ |

| ~2.6 | t | 4H | -CH₂-C=O |

| ~1.9 | p | 2H | -CH₂-CH₂-CH₂- |

Note: Predicted values based on typical chemical shifts for similar functional groups. The exact values can be found in the cited literature.

The singlet at approximately 2.9 ppm is characteristic of the three protons of the N-methyl group. The triplet at around 2.6 ppm corresponds to the four protons of the two methylene groups adjacent to the carbonyls (C3 and C5 positions). The upfield pentet at approximately 1.9 ppm is assigned to the two protons of the central methylene group (C4 position). The multiplicity of the methylene protons arises from coupling with their adjacent methylene neighbors.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Data for 1-Methylpiperidine-2,6-dione

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O |

| ~32 | -CH₂-C=O |

| ~28 | N-CH₃ |

| ~17 | -CH₂-CH₂-CH₂- |

Note: Predicted values based on typical chemical shifts for similar functional groups. The exact values can be found in the cited literature.

The downfield signal at approximately 173 ppm is characteristic of the carbonyl carbons. The signals for the methylene carbons adjacent to the carbonyls and the N-methyl carbon appear in the 28-32 ppm range, while the central methylene carbon is expected to be the most upfield, around 17 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 1-Methylpiperidine-2,6-dione

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~1730-1680 | Strong | C=O (Amide) stretch |

| ~2950-2850 | Medium | C-H (Aliphatic) stretch |

| ~1465 | Medium | C-H bend |

| ~1250 | Medium | C-N stretch |

The most prominent feature in the IR spectrum of 1-methylpiperidine-2,6-dione is the strong absorption band in the region of 1730-1680 cm⁻¹, which is characteristic of the carbonyl stretching vibration of the cyclic imide. The aliphatic C-H stretching and bending vibrations are also clearly visible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 1-methylpiperidine-2,6-dione, electron ionization (EI) is a common method.

The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₉NO₂ = 127.14 g/mol ).

Expected Fragmentation Pattern:

The fragmentation of 1-methylpiperidine-2,6-dione under EI conditions is expected to involve the cleavage of the piperidine ring. Common fragmentation pathways would include the loss of CO, CH₃, and parts of the aliphatic chain.

Figure 2. A simplified potential fragmentation pathway for 1-Methylpiperidine-2,6-dione in mass spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 1-methylpiperidine-2,6-dione. These protocols should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh 5-10 mg of 1-methylpiperidine-2,6-dione for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is free of any particulate matter.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Calibrate the chemical shift scale.

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR-FTIR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 1-methylpiperidine-2,6-dione sample onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction:

-

Dissolve a small amount of 1-methylpiperidine-2,6-dione in a volatile solvent (e.g., methanol, dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

-

Ionization:

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

The detector records the abundance of each ion.

-

The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

-

Conclusion

This technical guide has provided a detailed overview of the expected NMR, IR, and MS spectroscopic data for 1-methylpiperidine-2,6-dione. The provided data and protocols serve as a valuable resource for the identification and characterization of this important heterocyclic compound. The interpretation of these spectra, grounded in the fundamental principles of spectroscopy and the known structure of the molecule, allows for a high degree of confidence in its structural assignment. Researchers are encouraged to consult the primary literature for experimentally obtained spectra to complement the information provided herein.

References

-

Hirsch, J. A., & Havinga, E. (1976). Conformational analysis of some N-substituted glutarimides. The Journal of Organic Chemistry, 41(3), 455–462. [Link]

A Technical Guide to 1-Methylpiperidine-2,6-dione: A Key Glutarimide Analog in Modern Drug Discovery

Abstract: The piperidine-2,6-dione heterocycle, commonly known as the glutarimide ring, represents a privileged scaffold in medicinal chemistry.[1][2] Its prominence surged with the discovery that it serves as the critical binding motif for the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN), a mechanism central to the activity of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.[3][4][5] This guide provides an in-depth technical examination of 1-Methylpiperidine-2,6-dione, a structurally fundamental analog of glutarimide. We will explore its physicochemical properties, the molecular basis of glutarimide-CRBN interaction, the strategic implications of N-methylation, detailed synthetic and analytical protocols, and its applications in the development of targeted protein degraders such as PROTACs and molecular glues. This document is intended for researchers, chemists, and drug development professionals engaged in the expanding field of targeted protein degradation.

The Glutarimide Scaffold: A Cornerstone of Targeted Therapeutics

The Privileged Piperidine-2,6-dione Core

The piperidine-2,6-dione structure is a recurring motif in a multitude of bioactive molecules, valued for its favorable physicochemical properties which often confer desirable drug-like characteristics.[5][6] Its rigid, cyclic structure presents well-defined vectors for substitution, allowing for precise modulation of steric and electronic properties to achieve specific biological outcomes. This scaffold is not only a key component in therapeutics but also a versatile building block in organic synthesis.[1][2]

From IMiDs to Targeted Protein Degradation

The therapeutic importance of the glutarimide ring was cemented by thalidomide and its more potent analogs, lenalidomide and pomalidomide.[4] Initially developed for other indications, their profound efficacy in treating multiple myeloma was later understood to stem from a novel mechanism of action. In a landmark discovery, it was found that the glutarimide moiety binds directly to Cereblon (CRBN).[3][4] This binding event does not inhibit the enzyme but rather hijacks its function, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] This finding ushered in the era of "molecular glues" and provided a blueprint for the rational design of heterobifunctional degraders, or PROTACs (Proteolysis Targeting Chimeras), where the glutarimide moiety serves as the CRBN-recruiting "warhead".[1][5]

1-Methylpiperidine-2,6-dione: A Foundational Analog

1-Methylpiperidine-2,6-dione represents one of the simplest modifications to the parent glutarimide scaffold. The addition of a methyl group to the imide nitrogen (N1 position) has significant chemical and biological implications. While it may seem like a minor alteration, this N-alkylation can drastically alter the molecule's ability to engage with CRBN, as the imide proton it replaces is involved in critical hydrogen bonding within the CRBN binding pocket.[3][7] Therefore, understanding this analog is crucial for delineating structure-activity relationships (SAR) and for its use as a potential control compound or a building block in more complex molecular architectures.

Physicochemical and Safety Profile

A comprehensive understanding of the physical and chemical properties of 1-Methylpiperidine-2,6-dione is essential for its handling, synthesis, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 25077-25-2 | [8][9] |

| Molecular Formula | C₆H₉NO₂ | [8] |

| Molecular Weight | 127.14 g/mol | [8] |

| IUPAC Name | 1-methylpiperidine-2,6-dione | |

| Synonym(s) | 1-methyl-2,6-piperidinedione | [8][9] |

| Appearance | Liquid or solid | [8] |

| Melting Point | 30-31 °C | |

| Boiling Point | 128-130 °C (at 760 mmHg) | |

| Storage | Sealed in a dry environment at room temperature | [8] |

| Purity (Typical) | ≥97% | [8] |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315, H319, H335 (Causes skin, eye, and respiratory irritation) | [8] |

The Central Mechanism: Cereblon (CRBN) Engagement

The Ubiquitin-Proteasome System (UPS)

The UPS is a fundamental cellular machinery for protein degradation in eukaryotes. It involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to substrate proteins. The E3 ubiquitin ligases, a diverse family of several hundred proteins, are the substrate recognition components of this system, providing specificity.[5] Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.

Cereblon: The Glutarimide Receptor

Cereblon (CRBN) is the substrate receptor component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4] The glutarimide moiety of IMiDs binds within a specific hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[3][4] This pocket is uniquely adapted to accommodate the glutarimide ring, forming key interactions that stabilize the complex.

Molecular Mechanism of CRL4^CRBN^ Hijacking

The binding of a glutarimide-containing molecule to CRBN induces a conformational change on the surface of the protein, creating a novel interface. This new surface has a high affinity for specific neosubstrates that the un-liganded CRBN does not normally recognize. This ternary complex formation (Degrader-CRBN-Neosubstrate) brings the neosubstrate into close proximity to the E2 ubiquitin-conjugating enzyme, facilitating its ubiquitination and subsequent degradation.

Caption: Cereblon-mediated targeted protein degradation workflow.

The Impact of N-Methylation on CRBN Binding

The interaction between the glutarimide ring and CRBN is highly specific. Structural studies have revealed that the imide (N-H) proton of the glutarimide forms a crucial hydrogen bond with the backbone carbonyl of a tryptophan residue in the CRBN binding pocket.[3] Replacing this proton with a methyl group, as in 1-Methylpiperidine-2,6-dione, sterically and electronically disrupts this key interaction. This modification is generally expected to significantly reduce or completely abrogate binding to CRBN. For this reason, N-alkylated glutarimide derivatives are often investigated as negative controls in CRBN binding assays or as components of prodrug strategies, where the alkyl group must be enzymatically cleaved to release the active, CRBN-binding moiety.[7][10][11] However, it is important to verify this experimentally, as some N-alkylated derivatives have been found to exhibit unexpected CRBN-independent biological effects.[7]

Synthesis and Characterization

The synthesis of substituted piperidine-2,6-diones has evolved from classical condensation methods to more efficient and scalable modern protocols.

Synthetic Strategies

Historically, the cyclization of glutaric acid derivatives with amines has been a common approach.[12] A more contemporary and highly efficient method avoids transition metals and proceeds through a base-promoted Michael addition followed by an intramolecular imidation cascade.[1][2] This method is notable for its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups, making it suitable for both academic research and industrial scale-up.[1][13]

Protocol 1: Transition-Metal-Free Synthesis

This protocol describes the synthesis of 1-Methylpiperidine-2,6-dione via a KOtBu-promoted cascade reaction between a simple acetate and N-methylacrylamide.

Caption: Workflow for the synthesis of 1-Methylpiperidine-2,6-dione.

Methodology:

-

Reagents & Equipment:

-

N-Methylacrylamide

-

Methyl acetate

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

-

-

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-methylacrylamide (1.0 eq) and methyl acetate (2.0 eq).

-

Add anhydrous DMF to dissolve the reactants.

-

Cool the reaction mixture to -20 °C using an appropriate cooling bath.

-

Slowly add potassium tert-butoxide (KOtBu) (2.0 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below -15 °C. The use of a strong, non-nucleophilic base like KOtBu is crucial for efficiently generating the enolate from methyl acetate for the initial Michael addition without interfering with subsequent steps.

-

After the addition is complete, allow the reaction to stir at -20 °C for 30 minutes, then warm to room temperature (25 °C).

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).[14]

-

Upon completion (typically 6-8 hours), quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield pure 1-Methylpiperidine-2,6-dione.

-

Protocol 2: Analytical Characterization

Validation of the synthesized product's identity and purity is critical.

-

High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Objective: To confirm the molecular weight and assess the purity of the final product.

-

Procedure: Dissolve a small sample in a suitable solvent (e.g., acetonitrile/water). Inject onto a C18 reverse-phase column. The LC component will confirm the retention time and purity, while the MS detector will verify the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.[15]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of the molecule.

-

¹H NMR: The spectrum should show characteristic peaks corresponding to the N-methyl group (singlet), and the three sets of methylene protons (-CH₂-) on the piperidine ring (multiplets).[16]

-

¹³C NMR: The spectrum should reveal distinct signals for the two carbonyl carbons, the N-methyl carbon, and the three methylene carbons.[16]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Objective: To identify key functional groups.

-

The spectrum should prominently feature strong absorption bands corresponding to the two amide C=O (carbonyl) stretches, typically in the range of 1650-1750 cm⁻¹. The absence of an N-H stretch (around 3200 cm⁻¹) distinguishes it from the parent glutarimide.[14]

-

Applications in Drug Discovery and Chemical Biology

While its reduced affinity for CRBN may limit its direct use as a therapeutic agent, 1-Methylpiperidine-2,6-dione is a valuable tool for researchers.

-

Negative Control Compound: Its primary application is as a negative control in experiments investigating CRBN-dependent processes. By comparing the cellular effects of a CRBN-binding molecule (like lenalidomide) to its N-methylated, non-binding counterpart, researchers can confidently attribute observed biological activities to the specific engagement of CRBN.

-

Scaffold for Prodrug Development: The N-methyl group can serve as a temporary masking group in a prodrug strategy.[7][11] A molecule could be designed to be inactive due to the N-methylation, but upon entering a specific cellular environment (e.g., a tumor), a targeted enzyme could cleave the methyl group, liberating the active CRBN-binding drug.

-

Building Block for Library Synthesis: As a readily synthesized molecule, it can serve as a starting point for creating libraries of more complex piperidine-2,6-dione derivatives, exploring modifications at other positions on the ring for applications beyond CRBN, such as targeting other enzymes or receptors.[17]

-

Investigation of CRBN-Independent Effects: In cases where an N-methylated analog shows unexpected biological activity, it provides an opportunity to uncover novel, CRBN-independent mechanisms of action for the glutarimide scaffold, which could lead to new therapeutic avenues.[7][10]

Conclusion and Future Perspectives

1-Methylpiperidine-2,6-dione, while a simple molecule, holds a significant place in the study of glutarimide-based pharmacology. Its primary role as a non-CRBN-binding analog is indispensable for validating the mechanism of action of molecular glues and PROTACs. The insights gained from studying this and other N-alkylated derivatives are crucial for delineating the precise structural requirements for CRBN engagement and for designing next-generation protein degraders with improved specificity and potency. As the field of targeted protein degradation continues to expand beyond CRBN to other E3 ligases, the foundational principles of ligand design, often elucidated through the study of simple analogs like 1-Methylpiperidine-2,6-dione, will remain critically important.

References

-

Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs. (2020-12-02). PMC - NIH. [Link]

-

Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide | Request PDF. ResearchGate. [Link]

-

Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2022-07-18). PubMed. [Link]

- Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2022-06-16). CoLab.

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC - NIH. [Link]

-

Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC - NIH. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Wiley Online Library. [Link]

-

Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. (2023-01-15). PubMed. [Link]

-

Investigation of Glutarimide N‑Alkylated Derivatives of Lenalidomide. (2022-06-16). ACS Figshare. [Link]

-

Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. CiteDrive. [Link]

-

Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. The... ResearchGate. [Link]

-

Glutarimide. Wikipedia. [Link]

-

Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. PubMed. [Link]

-

Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. [Link]

- US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.

Sources

- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutarimide - Wikipedia [en.wikipedia.org]

- 7. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Methylpiperidine-2,6-dione | 25077-25-2 [sigmaaldrich.com]

- 9. 1-Methylpiperidine-2,6-dione | 25077-25-2 [sigmaaldrich.com]

- 10. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide | CoLab [colab.ws]

- 11. Collection - Investigation of Glutarimide NâAlkylated Derivatives of Lenalidomide - ACS Chemical Biology - Figshare [acs.figshare.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. citedrive.com [citedrive.com]

- 14. benchchem.com [benchchem.com]

- 15. 25077-25-2|1-Methylpiperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 16. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]

- 17. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methylpiperidine-2,6-dione: A Versatile Scaffold in Modern Heterocyclic Chemistry

Abstract

The piperidine-2,6-dione ring system, also known as the glutarimide scaffold, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1] 1-Methylpiperidine-2,6-dione (N-methylglutarimide), a simple derivative of this core, serves as an exemplary model for understanding the synthesis, reactivity, and profound applications of this heterocyclic family. This guide provides an in-depth technical analysis of 1-methylpiperidine-2,6-dione, elucidating its synthetic pathways, exploring its dual electrophilic and nucleophilic reactivity, and detailing its foundational role in the development of groundbreaking therapeutics, including the immunomodulatory imide drugs (IMiDs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the causality behind experimental choices, provide validated protocols, and contextualize its importance for researchers, scientists, and drug development professionals.

The Glutarimide Core: Synthesis and Significance

The intrinsic value of 1-methylpiperidine-2,6-dione lies in its glutarimide core. The synthesis of this scaffold is typically straightforward, making it an accessible building block in complex molecular architectures. The most common and direct approach involves the condensation of a primary amine with glutaric anhydride, followed by a dehydrative cyclization.

From a strategic standpoint, this reaction is robust and high-yielding. The initial nucleophilic acyl substitution opens the anhydride ring to form an intermediate amic acid. Subsequent heating, often with a dehydrating agent or by azeotropic removal of water, drives the intramolecular cyclization to the stable six-membered imide. This process is efficient and forms the basis for creating a wide array of N-substituted glutarimides.

Experimental Protocol 1: Synthesis of N-Arylpiperidine-2,6-dione

This protocol, adapted from established literature procedures, illustrates the fundamental cyclization reaction.[2] Substituting aniline with methylamine would yield the target 1-methylpiperidine-2,6-dione.

-

Step 1 (Amic Acid Formation): To a solution of an aniline derivative (10 mmol) in toluene (20 mL) at 25°C, add glutaric anhydride (9.1 mmol).

-

Step 2 (Initial Reaction): Reflux the resulting mixture for 2 hours. The anhydride ring opens to form the intermediate N-aryl-glutaramic acid.

-

Step 3 (Work-up 1): Cool the reaction mixture to room temperature. Dilute the residue with n-pentane (50 mL) to precipitate the amic acid. Filter the solid, wash with n-pentane (20 mL), and dry under vacuum. The crude product is typically carried forward without further purification.

-

Step 4 (Cyclization): Dissolve the crude amic acid in chloroform under a nitrogen atmosphere. Add 1,1'-carbonyldiimidazole (CDI) (12 mmol). Scientist's Note: CDI is an excellent and mild dehydrating agent that activates the carboxylic acid for intramolecular nucleophilic attack by the amide nitrogen, avoiding the harsh thermal conditions that might be required otherwise.

-

Step 5 (Final Reaction): Reflux the resulting solution for 14 hours to complete the cyclization to the glutarimide.

-

Step 6 (Work-up 2): After cooling, the reaction can be worked up using standard extractive procedures to isolate the final N-arylpiperidine-2,6-dione product.

Caption: General synthesis of N-substituted piperidine-2,6-diones.

The Dual Reactivity of the Glutarimide Scaffold

The chemical utility of 1-methylpiperidine-2,6-dione stems from its ability to act as both an electrophile and, via its conjugate base, a potent nucleophile. This dual nature is central to its role as a versatile building block.

Electrophilic Character at the Carbonyls

The two imide carbonyl groups are electron-deficient and thus susceptible to attack by strong nucleophiles. While stable under most conditions, the ring can be hydrolyzed under harsh acidic or basic conditions.[3] This inherent stability is a key feature, allowing the glutarimide moiety to be carried through multi-step syntheses without requiring protecting groups. The ability of the glutarimide anion to act as a good leaving group in specialized N-acyl-glutarimide transamidation reactions further underscores the stability of its conjugate base.[4]

Nucleophilic Character at the α-Carbon (C3 Position)

The most synthetically valuable feature of the glutarimide ring is the acidity of the protons on the carbons alpha to the carbonyl groups (the C3 and C5 positions). Deprotonation at these sites generates a resonance-stabilized enolate, which is a powerful carbon-based nucleophile.[5]

The choice of base is critical for achieving complete enolate formation and preventing side reactions. Strong, non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) are ideal.[6][7] Using LDA at low temperatures (e.g., -78°C) in an aprotic solvent like THF ensures rapid and quantitative conversion to the lithium enolate, minimizing self-condensation or attack on the carbonyls.[8] This enolate can then be trapped with a wide range of electrophiles (E+), such as alkyl halides or acyl chlorides, to install functionality specifically at the α-position.[7] This C-H functionalization is the cornerstone of creating the diverse glutarimide derivatives used in drug discovery.[1][9]

Caption: α-Functionalization via enolate formation.

Experimental Protocol 2: General α-Alkylation of a Carbonyl Compound

This generalized protocol outlines the key steps for the α-alkylation of a carbonyl compound, a reaction directly applicable to the glutarimide scaffold.[7]

-

Step 1 (Setup): In an oven-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the solvent to -78°C using a dry ice/acetone bath.

-

Step 2 (Base Preparation/Addition): Slowly add n-butyllithium to a solution of diisopropylamine in THF at -78°C to pre-form LDA. Alternatively, add a commercial solution of LDA (typically 2.0 M in THF/heptane/ethylbenzene) to the reaction flask via syringe.

-

Step 3 (Enolate Formation): Add a solution of the glutarimide substrate (e.g., 1-methylpiperidine-2,6-dione) in THF dropwise to the LDA solution at -78°C. Stir the mixture for 30-60 minutes to ensure complete enolate formation. Scientist's Note: Maintaining a low temperature is crucial to prevent side reactions and ensure kinetic control if multiple acidic protons exist.

-

Step 4 (Electrophilic Quench): Add the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise to the enolate solution at -78°C. Allow the reaction to stir for several hours, gradually warming to room temperature.

-

Step 5 (Work-up): Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-alkylated product. Purify as needed via column chromatography.

Application in the Synthesis of Bioactive Heterocycles

The true impact of the piperidine-2,6-dione scaffold is realized in its application to medicinal chemistry. It is the key pharmacophore responsible for binding to the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN).[4][9][10] This interaction is the mechanistic basis for the activity of two major classes of modern therapeutics.

Case Study 1: The Immunomodulatory Imide Drugs (IMiDs)

Thalidomide, and its more potent and safer analogues lenalidomide and pomalidomide, are cornerstone therapies for multiple myeloma.[11] Their mechanism of action involves binding to CRBN, which induces the recruitment and subsequent ubiquitination and degradation of specific "neosubstrate" proteins, primarily the transcription factors IKZF1 and IKZF3.[12] The glutarimide ring is essential for this CRBN binding activity.[13] The synthesis of these drugs involves coupling a functionalized piperidine-2,6-dione (e.g., 3-aminopiperidine-2,6-dione) with a second heterocyclic system, such as a substituted isoindolinone.[14]

| Compound | Target Cell Line | IC₅₀ (µM) | Citation(s) |

| Thalidomide | T-regulatory cells | > 200 | [3] |

| Lenalidomide | T-regulatory cells | ~10 | [3] |

| Lenalidomide | MM.1S | 0.081 (81 nM) | [15] |

| Pomalidomide | T-regulatory cells | ~1 | [3] |

| Pomalidomide | DAUDI | 0.3 | [11] |

| Pomalidomide | MUTU-I | 0.25 | [11] |

| Analog 4c | MM.1S | 0.27 | [16] |

| Analog 3ak | MM.1S | 0.079 (79 nM) | [15] |

This table summarizes the 50% inhibitory concentration (IC₅₀) values, demonstrating the high potency of lenalidomide, pomalidomide, and their optimized analogues compared to the parent compound, thalidomide.

Caption: Core structure of an IMiD, highlighting the CRBN-binding moiety.

Case Study 2: Proteolysis Targeting Chimeras (PROTACs)

The discovery of the glutarimide-CRBN interaction paved the way for the development of PROTACs, a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system.[13] They consist of three parts:

-

A "warhead" that binds to an E3 ligase (most commonly CRBN).

-

A ligand that binds to a specific protein of interest (POI) targeted for destruction.

-

A chemical linker that connects the two.

The glutarimide scaffold is the most widely used warhead for CRBN-mediated PROTACs.[9] By simultaneously binding to CRBN and the target protein, the PROTAC forms a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. This catalytic mechanism allows for the elimination of "undruggable" proteins that lack a functional active site for traditional inhibitors.

Caption: General architecture of a CRBN-based PROTAC molecule.

Summary and Future Outlook

1-Methylpiperidine-2,6-dione, while a simple molecule, provides a powerful lens through which to understand the chemistry of the glutarimide scaffold. Its straightforward synthesis and well-defined reactivity at both the carbonyl and α-carbon positions make it a foundational building block in heterocyclic chemistry. The translation of this fundamental chemistry into the clinic—first with the IMiDs and now with the rapidly expanding field of PROTACs—is a testament to its enduring importance. Future research will undoubtedly focus on developing novel C-H functionalization methods to create new glutarimide analogues with unique CRBN binding properties, thereby expanding the scope of proteins that can be targeted for degradation and opening new avenues for treating a wide range of human diseases.

References

-

Donovan, K. A., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. MedChemComm, 14(10), 1845-1869. [Link]

-

Galustian, C., et al. (2009). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. Cancer Immunology, Immunotherapy, 58(10), 1577-1585. [Link]

-

Verma, N., et al. (2020). Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression. Molecular Cancer Research, 18(1), 123-134. [Link]

-

Ponomaryov, Y., et al. (2021). Alternative synthesis of lenalidomide. ResearchGate. [Link]

-

Verma, N., et al. (2020). Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein–Barr Virus Lytic Cycle through Phosphoinositide 3-Kinase Signaling and Ikaros Expression. Molecular Cancer Research, 18(1), 123-134. [Link]

-

Donovan, K. A., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. [Link]

-

Remillard, D., et al. (2022). Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. ACS Medicinal Chemistry Letters, 13(10), 1629-1636. [Link]

-

Wang, J., et al. (2020). Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction. Archiv der Pharmazie, 353(7), e1900376. [Link]

-

Svatunek, D., et al. (2024). Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society. [Link]

-

Steinebach, C., et al. (2023). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114979. [Link]

-

Wang, J., et al. (2021). Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity. European Journal of Medicinal Chemistry, 209, 112912. [Link]

-

Svatunek, D., et al. (2023). Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment. ACS Medicinal Chemistry Letters, 14(6), 798-804. [Link]

-

Handa, H., et al. (2012). IC 50 values (mM) of thalidomide derivatives for inhibiting proliferation of multiple myeloma cell lines. ResearchGate. [Link]

-

She, Z., et al. (2020). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Chemical Science, 11(36), 9885-9892. [Link]

-

Rankovic, Z., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 64(1), 553-560. [Link]

-

Ashenhurst, J. (2022). Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

-

Sivaguru, J., et al. (2016). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. [Link]

-

LibreTexts. (2023). Synthesis of Enols and Enolates. Chemistry LibreTexts. [Link]

-

ChemComplete. (2022). Enolate Chemistry - Formation of Enolates [Video]. YouTube. [Link]

-

University of Bristol. (n.d.). III Enolate Chemistry. University of Bristol. [Link]

-

The Organic Chemistry Tutor. (2019). formation of enolates from esters and other acid derivatives [Video]. YouTube. [Link]

-

Liu, Y-H., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. CiteDrive. [Link]

-

Corrie, J. E. T., et al. (2020). Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide. ResearchGate. [Link]

-

LibreTexts. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. [Link]

- Fickentscher, K., et al. (2007). Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position.

-

Liu, Y-H., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC - NIH. [Link]

-

IGS. (n.d.). N alkylation at sp3 Carbon Reagent Guide. IGS. [Link]

-

Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Organic Syntheses Procedure. [Link]

-

Li, Z., et al. (2021). Selective N-α-C–H alkylation of cyclic tertiary amides via visible-light-mediated 1,5-hydrogen atom transfer. RSC Publishing. [Link]

-

Taniguchi, T., et al. (2024). Efficient Radical-Mediated Intermolecular α-Alkylation Reactions of Carbonyl Compounds with Nonactivated Alkenes. Chemistry – An Asian Journal, 19(12), e202400319. [Link]

-

PubChem. (n.d.). 1-Acetyl-4-[(2-methylpiperidyl)carbonyl]piperidine. PubChem. [Link]

-

Liu, Y-H., et al. (2022). Proposed reaction pathway of KOtBu promoted piperidine‐2,6‐dione formation reaction. ResearchGate. [Link]

Sources

- 1. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lenalidomide, Thalidomide, and Pomalidomide Reactivate the Epstein-Barr Virus Lytic Cycle Through Phosphoinositide 3-kinase Signaling and Ikaros Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design and synthesis of new lenalidomide analogs via Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Methylpiperidine-2,6-dione: A Versatile Scaffold for Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine-2,6-dione Scaffold in Neurotherapeutics

The piperidine-2,6-dione, or glutarimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications.[1][2] Its presence in both natural products and synthetic drugs underscores its importance as a pharmacophore. In the realm of Central Nervous System (CNS) drug discovery, the glutarimide moiety has been particularly impactful, contributing to the development of agents with anticonvulsant, sedative-hypnotic, and anxiolytic properties.[2] This guide focuses on a specific, yet crucial, derivative: 1-methylpiperidine-2,6-dione . We will explore its potential as a versatile building block for the synthesis of novel CNS-active compounds, delving into synthetic strategies, structure-activity relationships, and the pharmacological implications of the N-methyl substitution. This document aims to provide a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this scaffold in their quest for next-generation neurotherapeutics.

The Strategic Advantage of N-Methylation: A Subtle Modification with Profound Implications

The introduction of a methyl group at the 1-position of the piperidine-2,6-dione ring is a subtle yet significant modification that can profoundly influence the physicochemical and pharmacological properties of the resulting compounds. This N-methylation can impact:

-

Lipophilicity and Blood-Brain Barrier (BBB) Permeability: Increased lipophilicity can enhance the ability of a molecule to cross the BBB, a critical attribute for CNS-active drugs.

-

Metabolic Stability: The N-methyl group can block N-dealkylation, a common metabolic pathway, potentially leading to improved pharmacokinetic profiles.

-

Receptor Interactions: The presence and orientation of the methyl group can influence the binding affinity and selectivity of the molecule for its biological target.

-

Synthetic Tractability: The absence of an acidic N-H proton can alter the reactivity of the glutarimide ring, opening up new avenues for chemical modification.

Understanding these implications is key to rationally designing and synthesizing novel CNS drug candidates based on the 1-methylpiperidine-2,6-dione scaffold.

Synthetic Pathways to 1-Methylpiperidine-2,6-dione and its Derivatives

The synthesis of the 1-methylpiperidine-2,6-dione core and its subsequent derivatization are critical steps in the drug discovery process. Several synthetic strategies can be employed, offering flexibility in accessing a diverse range of analogues.

Synthesis of the 1-Methylpiperidine-2,6-dione Core

A common and efficient method for the synthesis of N-substituted piperidine-2,6-diones involves the reaction of an appropriate primary amine with glutaric anhydride.[3] In the case of 1-methylpiperidine-2,6-dione, this would involve the reaction of methylamine with glutaric anhydride.

Experimental Protocol: Synthesis of 1-Methylpiperidine-2,6-dione

Materials:

-

Glutaric anhydride

-

Methylamine (e.g., 40% solution in water or as a gas)

-

Toluene or other suitable aprotic solvent

-

Dean-Stark apparatus (for azeotropic removal of water)

Procedure:

-

To a solution of glutaric anhydride (1.0 eq) in toluene, add methylamine (1.1 eq) dropwise at room temperature.

-

The reaction mixture is then heated to reflux with azeotropic removal of water using a Dean-Stark apparatus until the calculated amount of water is collected.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 1-methylpiperidine-2,6-dione.

Derivatization of 1-Methylpiperidine-2,6-dione

The true potential of 1-methylpiperidine-2,6-dione as a building block lies in its ability to be further functionalized. The methylene groups at the C3 and C5 positions, and to a lesser extent the C4 position, are amenable to a variety of chemical transformations.

The protons on the carbon atoms alpha to the carbonyl groups (C3 and C5) are acidic and can be removed by a suitable base to form an enolate, which can then be alkylated.

Experimental Protocol: C3-Alkylation of 1-Methylpiperidine-2,6-dione

Materials:

-

1-Methylpiperidine-2,6-dione

-

Strong base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH))

-

Aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Alkylating agent (e.g., Alkyl halide, benzyl bromide)

Procedure:

-

Dissolve 1-methylpiperidine-2,6-dione (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C.

-

Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkylating agent (1.2 eq) dropwise to the enolate solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The active methylene groups can also participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation, to introduce a variety of substituents.